molecular formula C10H22Cl2N2 B2421957 (S)-1-Cyclohexylpyrrolidin-3-amine dihydrochloride CAS No. 169532-93-8

(S)-1-Cyclohexylpyrrolidin-3-amine dihydrochloride

Cat. No.: B2421957
CAS No.: 169532-93-8
M. Wt: 241.2
InChI Key: KQVFFMHVMDEWDH-WWPIYYJJSA-N
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Description

(S)-1-Cyclohexylpyrrolidin-3-amine dihydrochloride is a chemical compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a cyclohexyl group attached to the pyrrolidine ring, which is further substituted with an amine group The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Cyclohexylpyrrolidin-3-amine dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a suitable amine with a carbonyl compound to form an intermediate, which then undergoes cyclization.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through various methods, such as alkylation or acylation reactions. For instance, the reaction of a cyclohexyl halide with the pyrrolidine ring can introduce the cyclohexyl group.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to the dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The purification of the final product is typically achieved through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Cyclohexylpyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The compound can undergo substitution reactions where the amine group or the cyclohexyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various halides, acids, or bases can be used as reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or nitroso compounds, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

(S)-1-Cyclohexylpyrrolidin-3-amine dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds. Its structural features make it a valuable intermediate in drug design and development.

    Organic Synthesis: The compound is used in the synthesis of complex organic molecules. Its reactivity and functional groups allow for the construction of diverse chemical structures.

    Biological Studies: The compound is studied for its potential biological activities, including its effects on various biological pathways and targets.

    Industrial Applications: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged.

Mechanism of Action

The mechanism of action of (S)-1-Cyclohexylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. The cyclohexyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexylpyrrolidine: Lacks the amine group, making it less reactive in certain chemical reactions.

    3-Aminopyrrolidine: Lacks the cyclohexyl group, affecting its lipophilicity and biological activity.

    Cyclohexylamine: Lacks the pyrrolidine ring, resulting in different chemical and biological properties.

Uniqueness

(S)-1-Cyclohexylpyrrolidin-3-amine dihydrochloride is unique due to the combination of the cyclohexyl group and the pyrrolidine ring with an amine substitution. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(3S)-1-cyclohexylpyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c11-9-6-7-12(8-9)10-4-2-1-3-5-10;;/h9-10H,1-8,11H2;2*1H/t9-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVFFMHVMDEWDH-WWPIYYJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N2CC[C@@H](C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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